molecular formula C8H14O5 B14430488 2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate CAS No. 80011-64-9

2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate

Cat. No.: B14430488
CAS No.: 80011-64-9
M. Wt: 190.19 g/mol
InChI Key: RWIDTGLDNZOEOA-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate is a carbonate ester featuring a hydroxyethyl group and an allyloxy-substituted ethyl moiety. Its molecular formula is C₈H₁₂O₆, with a calculated molecular weight of 204.18 g/mol. The compound’s structure combines a polar hydroxyethyl group with a reactive allyloxy (prop-2-en-1-yl) substituent, making it suitable for applications in polymer chemistry, drug delivery systems, and synthetic intermediates. The hydroxyethyl group enhances hydrophilicity, while the allyloxy group enables participation in click chemistry or radical polymerization reactions .

Properties

CAS No.

80011-64-9

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

2-hydroxyethyl 2-prop-2-enoxyethyl carbonate

InChI

InChI=1S/C8H14O5/c1-2-4-11-6-7-13-8(10)12-5-3-9/h2,9H,1,3-7H2

InChI Key

RWIDTGLDNZOEOA-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCOC(=O)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate typically involves the reaction of ethylene carbonate with allyl alcohol. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include a temperature range of 50-80°C and a reaction time of 2-4 hours. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of catalysts such as metal oxides can further enhance the efficiency of the reaction. The final product is obtained through a series of purification steps, including filtration, distillation, and drying .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biocompatible polymers and hydrogels.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The hydroxyethyl group can participate in hydrogen bonding and nucleophilic attacks, while the prop-2-en-1-yloxy group can undergo polymerization and substitution reactions. These properties make it a versatile compound in various applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional similarities (carbonate esters, allyl/prop-2-enyl groups) but differ in substituents, leading to distinct physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP<sup>3</sup> Hydrogen Bond Acceptors Key Functional Groups
2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate C₈H₁₂O₆ 204.18 ~1.5 6 Carbonate, hydroxyethyl, allyloxy
Diallyl 2,2'-oxydiethyl dicarbonate C₁₂H₁₆O₇ 296.25 ~1.8 7 Dicarbonate, allyloxy
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₃H₂₂O₅ 378.42 ~3.5 5 Carbonate, ynoate, diphenyl
(2,4-Dichlorophenyl) prop-2-enyl carbonate C₁₀H₈Cl₂O₄ 263.08 ~4.7 4 Carbonate, chloroaryl, allyl

Biological Activity

2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview of its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₉H₁₈O₄, and it features a carbonate functional group which is crucial for its biological interactions. The compound's structure allows for various interactions with biological macromolecules, influencing its pharmacological properties.

Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with carbonate groups often interact with enzymes, potentially inhibiting their activity. For example, studies on related compounds have shown inhibition of maltase and sucrase activities, which are critical in carbohydrate metabolism .
  • Modulation of Receptor Activity : Some derivatives have been found to bind effectively to specific receptors, leading to anti-inflammatory effects. This suggests that this compound could influence pathways involved in inflammation and metabolic regulation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits maltase and sucrase
Anti-inflammatoryModulates receptor activity
AntidiabeticPotential hypoglycemic effects

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Hypoglycemic Effects : A study involving substituted compounds demonstrated significant reductions in blood glucose levels in diabetic mouse models. These findings suggest that this compound may possess similar antidiabetic properties due to its structural characteristics .
  • Anti-inflammatory Potential : Another investigation highlighted the anti-inflammatory properties of related compounds, which could be attributed to their ability to modulate inflammatory pathways. This suggests a potential therapeutic role for this compound in conditions characterized by chronic inflammation .
  • In Vitro Studies : Preliminary in vitro studies indicate that the compound may affect cellular pathways involved in metabolic regulation, further supporting its potential as a therapeutic agent for metabolic disorders .

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